![molecular formula C24H16N2O4 B2636121 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-71-1](/img/no-structure.png)
1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[3,2-d]pyrimidine is a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many derivatives of this class have shown promising anticancer activity .
Molecular Structure Analysis
The molecular structure of these compounds is complex and often involves a pyrimidine ring fused with a benzofuro ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific substituents present. They often involve interactions with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
The structural analysis of related benzofuro[3,2-d]pyrimidine derivatives reveals insights into their molecular architecture and intermolecular interactions. For instance, a study on a closely related compound highlighted its planar structure, emphasizing the importance of intermolecular hydrogen bonding and π–π interactions for its packing in the crystal structure (Zheng-Hong Zhang et al., 2009). Such findings are crucial for understanding the chemical behavior and potential applications of benzofuro[3,2-d]pyrimidine derivatives in materials science and pharmaceutical chemistry.
Synthetic Methods
Innovative synthetic methods for constructing the benzofuro[3,2-d]pyrimidine core and its derivatives have been developed, highlighting their significance in pharmaceutical chemistry. A novel synthesis approach for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share structural similarities with the subject compound, demonstrates the versatility of these heterocycles in producing compounds with potential antibacterial and fungicidal activity (V. A. Osyanin et al., 2014).
Molecular Assembly and Reactivity
The molecular assembly and reactivity of benzofuro[3,2-d]pyrimidine derivatives have been the focus of several studies. For example, a compound within this class displayed a planar molecular structure, facilitating a detailed analysis of its reactivity and potential for forming complex molecular assemblies through specific intermolecular interactions (S. Deng et al., 2010). Such insights are invaluable for the design of new materials and drugs.
Antimicrobial Activity
Research into benzofuro[3,2-d]pyrimidine derivatives has also explored their potential antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activity of various derivatives, providing a foundation for further investigation into their use as therapeutic agents (S. Vlasov et al., 2022). The exploration of these compounds’ bioactivity underscores the broader significance of benzofuro[3,2-d]pyrimidine derivatives in medicinal chemistry.
Wirkmechanismus
Many benzofuro[3,2-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then cyclized with urea and sodium ethoxide to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde", "ammonium acetate", "acetic acid", "urea", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid to form an intermediate.", "Step 2: Cyclization of the intermediate with urea and sodium ethoxide to form 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS-Nummer |
877657-71-1 |
Molekularformel |
C24H16N2O4 |
Molekulargewicht |
396.402 |
IUPAC-Name |
1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
TWPWSLIKGUAMQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2636038.png)
![Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636040.png)
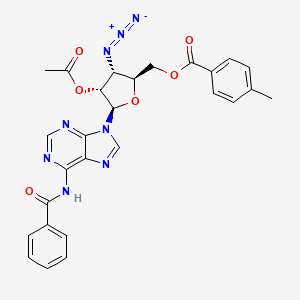
![2-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2636042.png)
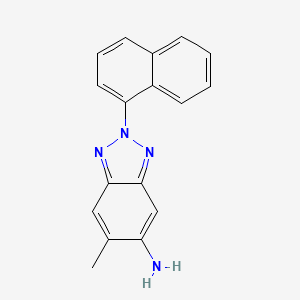
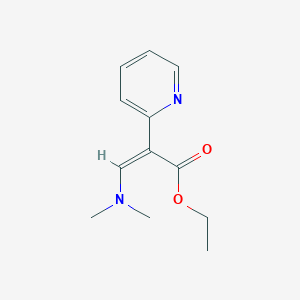


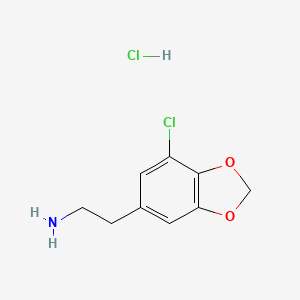
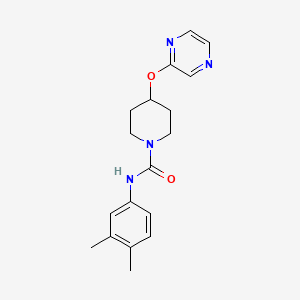


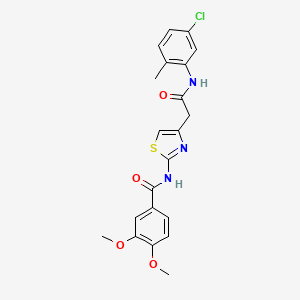
![N-(3,5-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2636059.png)